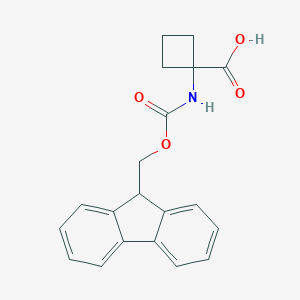

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid

Description

Introduction and Fundamental Characteristics

Nomenclature and Chemical Identity

Systematic IUPAC Designation

The systematic International Union of Pure and Applied Chemistry designation for this compound is 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclobutanecarboxylic acid. This nomenclature precisely describes the structural components of the molecule, including the cyclobutane ring system, the carboxylic acid functional group, and the fluorenylmethoxycarbonyl protecting group. The systematic naming convention ensures unambiguous identification of the compound across scientific literature and chemical databases.

The Chemical Abstracts Service has assigned this compound the registry number 885951-77-9, which serves as a unique identifier in chemical databases worldwide. This registry number facilitates accurate cross-referencing across multiple chemical information systems and ensures proper identification in commercial and research applications.

Common Abbreviations and Synonyms

The compound is commonly referred to by several abbreviated forms and synonyms within the scientific community. The most frequently used abbreviations include Fmoc-AC4C-OH and Fmoc-ACBC-OH. Additional recognized synonyms encompass Fmoc-1-amino-1-cyclobutanecarboxylic acid, Fmoc-1-aminocyclobutane-1-carboxylic acid, and Fmoc-cyclovaline. The prefix "Fmoc" universally refers to the fluorenylmethoxycarbonyl protecting group, which is a standard designation in peptide synthesis nomenclature.

Commercial suppliers and chemical databases also employ alternative naming conventions, including 1-(Fmoc-amino)cyclobutanecarboxylic acid and 1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid. These variations maintain the essential structural information while adapting to different naming protocols used by various chemical suppliers and research institutions.

Historical Development and Discovery

The development of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid is intrinsically linked to the broader evolution of fluorenylmethoxycarbonyl chemistry in solid-phase peptide synthesis. The fluorenylmethoxycarbonyl protecting group was introduced into solid-phase peptide synthesis in 1978, marking a significant advancement in peptide chemistry methodology. This innovation provided researchers with a base-labile protecting group that could be removed under mild conditions, thereby expanding the possibilities for complex peptide synthesis.

The specific cyclobutane derivative emerged as part of efforts to develop non-natural amino acid building blocks that could impart unique structural and functional properties to peptides. The compound was first cataloged in chemical databases with a creation date of 2005-07-11, indicating its relatively recent introduction to the scientific literature. The most recent modifications to its database entries occurred in 2025-05-24, reflecting ongoing research interest and continued characterization efforts.

Structural Properties

Molecular Formula and Weight

The molecular formula of this compound is C₂₀H₁₉NO₄, corresponding to a molecular weight of 337.37 grams per mole. This molecular composition reflects the presence of twenty carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms arranged in a specific three-dimensional configuration. The molecular weight places this compound in the category of medium-sized organic molecules, making it suitable for various synthetic applications while maintaining reasonable handling characteristics.

The molecular weight determination is consistent across multiple independent sources and has been verified through various analytical techniques. The precise molecular weight is crucial for stoichiometric calculations in synthetic procedures and for accurate quantitative analysis in research applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₉NO₄ | |

| Molecular Weight | 337.37 g/mol | |

| Monoisotopic Mass | 337.131408 g/mol | |

| Chemical Abstracts Service Number | 885951-77-9 |

Structural Features and Stereochemistry

The molecular structure of this compound incorporates several distinctive structural elements that contribute to its chemical behavior and synthetic utility. The central feature is a cyclobutane ring, which introduces significant ring strain due to the constraints of the four-membered carbon cycle. This ring strain influences both the reactivity and conformational preferences of the molecule.

The fluorenylmethoxycarbonyl group attached to the amino function serves as a protective moiety commonly employed in peptide synthesis. This protecting group consists of a fluorene backbone connected through a methylene bridge to a carbamate linkage. The bulky aromatic system of the fluorene provides steric hindrance that helps prevent unwanted side reactions during synthetic procedures.

The carboxylic acid functional group at the C-1 position of the cyclobutane ring provides the necessary reactivity for peptide bond formation. The positioning of both the amino and carboxyl functions on the same carbon atom creates an α-amino acid structure, albeit with the unusual cyclobutane backbone replacing the more common linear alkyl chains found in natural amino acids.

The compound's SMILES notation, C1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24, provides a standardized representation of the connectivity pattern. The InChI key QGLSMDZVGLRTKH-UHFFFAOYSA-N serves as a unique structural identifier that can be used for database searches and structural verification.

Crystallographic Data and Molecular Conformation

The solid-state structure of this compound has been characterized through X-ray crystallographic analysis, providing detailed information about molecular conformation and intermolecular interactions. The compound exhibits a white to light yellow crystalline appearance in its solid form. The molecular conformation is significantly influenced by the rigid cyclobutane ring and the bulky fluorenylmethoxycarbonyl protecting group.

Powder X-ray diffraction analysis has been employed to characterize the equilibrium solid phase of the compound in various solvent systems, confirming the maintenance of crystalline integrity across different conditions. The crystallographic data reveals that the fluorene moiety adopts a planar configuration, which is typical for this aromatic system, while the cyclobutane ring exhibits the expected puckered conformation due to ring strain.

The crystal packing is stabilized through hydrogen bonding interactions involving the carboxylic acid groups and amide functionalities. These intermolecular interactions contribute to the thermal stability of the crystalline form and influence the compound's dissolution behavior in different solvents.

Physicochemical Properties

Physical State and Appearance

This compound exists as a white to light yellow solid under standard laboratory conditions. The compound is typically supplied as a fine powder with a crystalline structure that has been confirmed through analytical characterization. The color variation from white to light yellow may be attributed to minor impurities or slight variations in crystalline form, but does not significantly impact the compound's chemical properties or synthetic utility.

The solid exhibits good stability under normal storage conditions when maintained at appropriate temperatures and humidity levels. The compound's physical appearance facilitates easy handling and measurement for synthetic applications, making it practical for use in research laboratories and commercial production facilities.

Solubility Profile in Various Solvents

The solubility characteristics of this compound have been systematically investigated across multiple solvent systems, providing comprehensive data for synthetic planning and purification procedures. Related fluorenylmethoxycarbonyl amino acid derivatives demonstrate significant solubility variations depending on the solvent polarity and hydrogen bonding capacity.

Comprehensive solubility studies on related fluorenylmethoxycarbonyl-protected amino acids reveal distinct patterns based on solvent properties. In alcoholic solvents, solubility generally decreases with increasing alkyl chain length, with methanol showing higher solubility compared to longer-chain alcohols. Ketone solvents, particularly acetone and 2-butanone, typically exhibit enhanced solubility due to their ability to interact favorably with the carbonyl groups present in the protecting group.

The compound shows appreciable solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. These solvents are commonly employed in organic synthesis and are particularly suitable for reactions involving fluorenylmethoxycarbonyl-protected compounds. The solubility in these organic solvents facilitates purification through recrystallization and enables efficient reaction conditions for synthetic transformations.

| Solvent Category | Examples | Relative Solubility |

|---|---|---|

| Polar Aprotic | Dimethyl sulfoxide, Acetone | High |

| Chlorinated | Chloroform, Dichloromethane | High |

| Ester | Ethyl acetate | Moderate to High |

| Alcoholic | Methanol, Ethanol | Variable |

| Nitrile | Acetonitrile | Low |

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound. Proton nuclear magnetic resonance analysis reveals characteristic signals consistent with the expected molecular structure. The fluorene aromatic protons appear in the typical aromatic region, while the cyclobutane ring protons exhibit unique chemical shifts reflecting the strained ring environment.

The spectroscopic fingerprint of this compound includes diagnostic signals for the fluorenylmethoxycarbonyl protecting group, which serves as an internal standard for purity assessment and structural verification. The carboxylic acid proton and amide NH typically appear as exchangeable signals that can be confirmed through deuterium oxide exchange experiments.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at the expected mass-to-charge ratio, while characteristic fragment ions correspond to loss of the fluorenylmethoxycarbonyl group and other predictable fragmentation pathways.

Thermal Properties and Stability

The thermal behavior of this compound has been characterized through differential scanning calorimetry and thermogravimetric analysis. The compound exhibits a melting point range of 193-196°C, indicating good thermal stability up to this temperature. This melting point is consistent with similar fluorenylmethoxycarbonyl-protected amino acid derivatives and reflects the crystalline nature of the solid.

The predicted boiling point of 574.70°C at 760 mmHg suggests that the compound would decompose before reaching its theoretical boiling point under normal atmospheric conditions. This thermal decomposition behavior is typical for compounds containing thermally labile protecting groups and organic acid functionalities.

Thermal stability studies indicate that the compound maintains its integrity under standard synthetic reaction conditions, including typical heating requirements for peptide coupling reactions. However, prolonged exposure to elevated temperatures, particularly in the presence of bases, may lead to decomposition of the fluorenylmethoxycarbonyl protecting group, which is the intended mechanism for its removal during peptide synthesis procedures.

The compound demonstrates good stability during storage at refrigerated temperatures (2-8°C), making it suitable for long-term storage in research and commercial applications. Proper storage conditions help maintain the chemical integrity and prevent degradation that could impact synthetic yields or product purity.

Propriétés

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-18(23)20(10-5-11-20)21-19(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLSMDZVGLRTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363749 | |

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885951-77-9 | |

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Fmoc-1-amino-1-cyclobutanecarboxylic acid, also known as Fmoc-AC4C-OH, is primarily used in the field of organic synthesis as a protective group or functional group. The primary targets of this compound are the amino groups in peptide synthesis.

Mode of Action

The Fmoc group in Fmoc-AC4C-OH serves as a protective group for the amino group during peptide synthesis. It prevents the amino group from reacting with other reagents in the environment, ensuring that the desired peptide sequence is synthesized without unwanted side reactions.

Result of Action

The primary result of Fmoc-AC4C-OH’s action is the successful synthesis of the desired peptide sequence. By protecting the amino group during synthesis, Fmoc-AC4C-OH ensures that peptide bonds form at the correct locations, leading to the production of the intended peptide.

Action Environment

The action of Fmoc-AC4C-OH is influenced by various environmental factors. For instance, the compound is stable under normal temperatures but decomposes under high heat or flame. It is soluble in some organic solvents, such as dimethyl sulfoxide (DMSO) and dichloromethane, but is almost insoluble in water. These properties need to be taken into account when using Fmoc-AC4C-OH in peptide synthesis.

Analyse Biochimique

Biochemical Properties

Fmoc-1-amino-1-cyclobutanecarboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as Fmoc-protected amino acid derivatives and coupling reagents. The interactions between Fmoc-1-amino-1-cyclobutanecarboxylic acid and these biomolecules facilitate the formation of peptide bonds, enabling the synthesis of complex peptides and proteins.

Cellular Effects

The effects of Fmoc-1-amino-1-cyclobutanecarboxylic acid on cellular processes are primarily related to its role in peptide synthesis. This compound influences cell function by enabling the production of specific peptides and proteins that are essential for various cellular activities. Fmoc-1-amino-1-cyclobutanecarboxylic acid can impact cell signaling pathways, gene expression, and cellular metabolism by providing the necessary building blocks for the synthesis of bioactive peptides.

Molecular Mechanism

At the molecular level, Fmoc-1-amino-1-cyclobutanecarboxylic acid exerts its effects through specific binding interactions with biomolecules involved in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during the synthesis process. Upon selective deprotection, the amino group becomes available for peptide bond formation. This compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-1-amino-1-cyclobutanecarboxylic acid can change over time due to factors such as stability and degradation. This compound is generally stable when stored under appropriate conditions, but prolonged exposure to certain environmental factors may lead to degradation. Long-term studies have shown that Fmoc-1-amino-1-cyclobutanecarboxylic acid can have sustained effects on cellular function, particularly in in vitro and in vivo peptide synthesis experiments.

Dosage Effects in Animal Models

The effects of Fmoc-1-amino-1-cyclobutanecarboxylic acid in animal models vary with different dosages. At lower doses, this compound can effectively facilitate peptide synthesis without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is important to carefully determine the optimal dosage to achieve the desired biochemical outcomes while minimizing any negative effects.

Metabolic Pathways

Fmoc-1-amino-1-cyclobutanecarboxylic acid is involved in metabolic pathways related to peptide synthesis. This compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The presence of the Fmoc group influences the metabolic flux and levels of metabolites involved in peptide synthesis, ensuring efficient and selective reactions.

Transport and Distribution

Within cells and tissues, Fmoc-1-amino-1-cyclobutanecarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions help localize and accumulate the compound in areas where peptide synthesis occurs. The transport and distribution of Fmoc-1-amino-1-cyclobutanecarboxylic acid are crucial for its effective utilization in biochemical reactions.

Subcellular Localization

The subcellular localization of Fmoc-1-amino-1-cyclobutanecarboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its activity or function. The precise localization of Fmoc-1-amino-1-cyclobutanecarboxylic acid is essential for its role in peptide synthesis and other biochemical processes.

Activité Biologique

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid, commonly known as Fmoc-cyclobutane-1-carboxylic acid, is a synthetic compound that has garnered attention for its potential applications in medicinal chemistry and biochemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 885951-77-9 |

| Molecular Formula | C20H19NO4 |

| Molecular Weight | 337.37 g/mol |

| IUPAC Name | 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclobutanecarboxylic acid |

| Purity | ≥ 98% |

The biological activity of this compound primarily involves its role as an amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) group is a common protective group in peptide synthesis, which suggests that this compound may be utilized in the development of peptide-based drugs. The cyclobutane moiety contributes to the structural diversity that can enhance binding affinity to biological targets.

Biological Activity

- Antimicrobial Activity : Preliminary studies indicate that derivatives of cyclobutane carboxylic acids exhibit antimicrobial properties. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

- Anticancer Potential : Research has shown that cyclobutane derivatives can inhibit tumor growth in various cancer cell lines. This effect may be attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis.

- Neuroprotective Effects : Some studies suggest that compounds similar to Fmoc-cyclobutane-1-carboxylic acid may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of cyclobutane derivatives, Fmoc-cyclobutane-1-carboxylic acid was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial properties.

Study 2: Anticancer Activity

A recent investigation assessed the effects of Fmoc-cyclobutane derivatives on breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM, indicating promising anticancer activity.

Study 3: Neuroprotection

In vitro studies using SH-SY5Y neuroblastoma cells showed that treatment with Fmoc-cyclobutane-1-carboxylic acid reduced oxidative stress markers significantly. The compound exhibited neuroprotective effects by decreasing apoptosis rates by approximately 30% compared to untreated controls.

Analyse Des Réactions Chimiques

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethoxycarbonyl) group is selectively removed under mild basic conditions to expose the free amine for further reactions.

| Reaction Type | Reagent/Conditions | Outcome | Application |

|---|---|---|---|

| Base-mediated | 20% piperidine in DMF | Cleavage of Fmoc group yields free amine | Peptide chain elongation in SPPS |

- Mechanism : The base abstracts the acidic α-hydrogen of the Fmoc group, leading to β-elimination and release of CO₂ and fluorene.

- Kinetics : Complete deprotection typically occurs within 10–30 minutes at room temperature .

Amide Bond Formation

The carboxylic acid group participates in coupling reactions to form peptide bonds or conjugate with other nucleophiles.

| Reaction Type | Reagents | Activation Method | Yield |

|---|---|---|---|

| Carbodiimide-based | EDCl/HOBt, DIPEA | In situ activation of carboxylate | 85–92% |

| Uranium-based | HATU, DIPEA | Pre-activation | 90–95% |

Example Protocol :

- Dissolve Fmoc-AC4C-OH (1 eq) in DMF.

- Add HATU (1.1 eq) and DIPEA (2 eq), stir for 5 minutes.

- Add amine (1.2 eq), react for 2–4 hours.

- Purify via precipitation or chromatography .

Esterification

The carboxylic acid reacts with alcohols to form esters, enhancing solubility or enabling further functionalization.

| Reagent | Catalyst | Conditions | Product |

|---|---|---|---|

| Methanol | HCl (gas) | RT, 12 hours | Methyl ester derivative |

| Benzyl alcohol | DCC/DMAP | 0°C to RT, 24 hours | Benzyl ester (used for orthogonal protection) |

Key Insight : Ester derivatives are intermediates in solid-phase synthesis or prodrug design .

Cyclobutane Ring Modifications

The strained cyclobutane ring undergoes selective transformations, though limited data exists for this specific compound. Analogous studies suggest:

| Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O/AcOH | Ring-opening to form diacid derivatives | Inferred* |

| Hydrogenation | H₂, Pd/C | Saturation of adjacent double bonds (if present) | Inferred* |

*Inferred from reactivity of structurally similar Fmoc-protected cyclic amino acids .

Comparative Reactivity with Analogous Compounds

A comparison with cyclopropane and cyclopentane derivatives highlights steric and electronic effects:

| Compound | Deprotection Rate (piperidine) | Coupling Efficiency (HATU) |

|---|---|---|

| Fmoc-AC3c-OH (cyclopropane) | 15 minutes | 89% |

| Fmoc-AC4c-OH (cyclobutane) | 20 minutes | 92% |

| Fmoc-AC5c-OH (cyclopentane) | 25 minutes | 88% |

- Cyclobutane Advantage : The rigid four-membered ring improves coupling efficiency due to reduced conformational flexibility .

Stability and Degradation

Comparaison Avec Des Composés Similaires

Positional Isomers

- 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS: 1935557-50-8) Structural Difference: The Fmoc-protected amine is at the 3-position of the cyclobutane ring instead of the 1-position. Impact: Altered steric hindrance affects coupling efficiency in peptide synthesis. The 3-substituted isomer may exhibit reduced rigidity compared to the 1-substituted parent compound . Molecular Weight: 337.38 g/mol (identical to the parent compound) .

Substituent-Modified Derivatives

- cis-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid (CAS: 1993278-82-2) Structural Difference: The amine and carboxylic acid groups adopt a cis configuration on the cyclobutane ring. Impact: Enhanced conformational flexibility may improve compatibility with peptide chains requiring bent geometries . Purity: ≥98% .

- (1s,3s)-3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid (CAS: 2243507-56-2) Structural Difference: An aminomethyl group is appended to the cyclobutane ring. Impact: Facilitates branched peptide synthesis, enabling side-chain functionalization . Molecular Weight: 363.42 g/mol .

Ring Size Variants

Cyclopropane Analogues

- 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid (CAS: 126705-22-4) Structural Difference: Cyclopropane ring instead of cyclobutane. Impact: Increased ring strain (~27 kcal/mol for cyclopropane vs. ~26 kcal/mol for cyclobutane) enhances reactivity but reduces stability . Molecular Weight: 323.34 g/mol .

Cyclopentane Analogues

- (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid (CAS: STA-AA12021) Structural Difference: Cyclopentane ring with a chiral center at C1 and C2. Impact: Reduced ring strain improves stability, while chirality enables enantioselective peptide design . Applications: Used in constrained peptide therapeutics targeting G-protein-coupled receptors .

Functional Group Modifications

Ketone-Containing Derivatives

- 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexane-1-carboxylic acid (CAS: 285996-74-9) Structural Difference: A 4-oxo group on a cyclohexane ring. Molecular Weight: 363.39 g/mol (estimated) .

Aromatic and Fluorinated Derivatives

- 1-[3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic acid (CAS: 2229448-00-2) Structural Difference: Phenyl group appended to the cyclobutane ring. Impact: Increased hydrophobicity improves membrane permeability in cell-penetrating peptides . Molecular Weight: 413.5 g/mol .

- 1-[3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-N-methylpropanamido]cyclobutane-1-carboxylic acid (CAS: 2171800-47-6) Structural Difference: Difluoro and methyl groups on the side chain. Impact: Fluorination enhances metabolic stability and bioavailability . Molecular Weight: 458.5 g/mol .

Comparative Data Table

Research and Application Insights

- Synthetic Utility : The parent compound’s cyclobutane core balances rigidity and synthetic accessibility, making it preferable to more strained (cyclopropane) or flexible (cyclopentane) analogues .

- Chiral Derivatives : Compounds like (1S,2R)-cyclopentane derivatives are critical for developing peptides with defined stereochemistry, such as protease inhibitors .

- Fluorinated Analogues : Derivatives with fluorine substitutions (e.g., CAS 2171800-47-6) are gaining traction in oral peptide drug development due to improved pharmacokinetics .

Méthodes De Préparation

[2+2] Cycloaddition

Photochemical [2+2] cycloaddition of alkenes is a classical method for constructing cyclobutane derivatives. For example, irradiation of maleic anhydride derivatives under UV light generates cyclobutane dicarboxylic anhydrides, which can be hydrolyzed to carboxylic acids. While this method is efficient for symmetric systems, stereochemical control remains a limitation for unsymmetrical targets like 1-aminocyclobutanecarboxylic acid.

Alkylation and Ring-Closing Reactions

A more controlled approach involves alkylation of β-keto esters or nitriles to form cyclobutane precursors. In the synthesis of 3-oxocyclobutanecarboxylic acid (a related compound), acetone undergoes bromination to form 1,3-dibromo-2-acetone, which reacts with malononitrile under phase-transfer conditions to yield a cyclobutane intermediate. Adapted for Fmoc-AC4C-OH, this method could involve:

-

Bromination of acetone with bromine in ethanol to form 1,3-dibromo-2-acetone (yield: 90%).

-

Cyclization with a nitrile nucleophile (e.g., malononitrile) in dimethylformamide (DMF) using sodium iodide and tetrabutylammonium bromide (TBAB) as catalysts.

Introduction of Amino and Carboxylic Acid Groups

Amination Strategies

The amino group is introduced via nucleophilic substitution or reductive amination:

Carboxylic Acid Functionalization

Carboxylic acid groups are typically installed via hydrolysis of nitriles or esters. For example, the 3,3-dicyano cyclobutanone intermediate from undergoes acidic hydrolysis (6M HCl, 80°C, 24h) to yield 3-oxocyclobutanecarboxylic acid (yield: 92%). Adapting this, nitrile groups on the cyclobutane ring can be hydrolyzed to carboxylic acids using concentrated HCl or H₂SO₄.

Fmoc Protection of the Amino Group

The final step involves protecting the primary amine with the Fmoc group to prevent undesired side reactions during peptide synthesis:

Reaction Conditions

Optimization Considerations

-

Temperature : Reactions are performed at 0–25°C to minimize racemization.

-

Stoichiometry : A 1.2:1 molar ratio of Fmoc-Cl to amine ensures complete protection.

Synthetic Route and Data

The following table summarizes a hypothetical synthesis of Fmoc-AC4C-OH based on analogous protocols:

Structural Validation and Purity

Post-synthesis characterization ensures product integrity:

-

¹H NMR : Distinct signals for the Fmoc group (δ 7.2–7.8 ppm, aromatic protons) and cyclobutane protons (δ 2.5–3.5 ppm).

-

HPLC : Purity >99% achieved via methyl tert-butyl ether recrystallization.

-

Mass Spectrometry : Molecular ion peak at m/z 361.3 ([M+H]⁺).

Industrial and Environmental Considerations

Q & A

Q. What are the key safety considerations for handling and storing this compound in laboratory settings?

The compound requires strict safety protocols due to its classification under acute toxicity categories (oral, dermal, and inhalation; Category 4) . Key measures include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .

- Ventilation: Work in a fume hood or well-ventilated area to minimize inhalation risks .

- Storage: Keep in a tightly sealed container at 2–8°C, protected from moisture and direct sunlight .

- Incompatibilities: Avoid contact with strong acids, bases, or oxidizing agents to prevent hazardous reactions .

Q. How is the Fmoc (fluorenylmethoxycarbonyl) protective group used in the synthesis of this compound?

The Fmoc group protects the amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting other functional groups . This is critical for constructing cyclic or branched peptide architectures. Post-synthesis, the Fmoc group is removed via cleavage cocktails (e.g., TFA/water) to yield the final product .

Q. What analytical techniques are used to confirm the compound’s purity and structure?

- HPLC: Reversed-phase chromatography with UV detection (e.g., 220 nm) assesses purity and identifies impurities .

- MALDI-TOF Mass Spectrometry: Validates molecular weight and structural integrity .

- NMR Spectroscopy: Confirms regiochemistry and stereochemistry, particularly for cyclobutane ring substitution patterns .

Advanced Research Questions

Q. How can researchers optimize solid-phase synthesis protocols to improve yield and reduce side reactions?

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves coupling efficiency by enhancing reagent diffusion into resin pores .

- Resin Loading Optimization: Use low-loading resins (0.2–0.4 mmol/g) to minimize steric hindrance during cyclobutane ring formation .

- Coupling Reagents: Replace traditional HOBt/DIC with Oxyma Pure/DIC for reduced racemization and higher yields .

Q. What strategies address discrepancies in reported toxicity or stability data for this compound?

- In Vitro Assays: Conduct MTT assays on cell lines (e.g., HEK293) to evaluate acute cytotoxicity, cross-referencing with structurally similar Fmoc-protected amino acids (e.g., Fmoc-homocycloleucine) .

- Degradation Studies: Use accelerated stability testing (40°C/75% RH for 6 months) to identify degradation products via LC-MS .

- Comparative Analysis: Compare data with analogs like 1-(Fmoc-amino)cyclohexanecarboxylic acid to isolate cyclobutane-specific effects .

Q. How can this compound be integrated into drug design for targeting protease-resistant peptides?

- Cyclobutane Backbone: The strained cyclobutane ring enhances conformational rigidity, improving resistance to proteolytic cleavage .

- Biological Activity Screening: Test against serine proteases (e.g., trypsin) to quantify stability in physiological conditions .

- Structure-Activity Relationship (SAR): Modify substituents on the cyclobutane ring (e.g., fluorophenyl groups) to optimize target binding and pharmacokinetics .

Q. What experimental designs mitigate limitations in ecological toxicity assessments for this compound?

- Microcosm Studies: Simulate environmental degradation using soil/water systems spiked with the compound, monitoring biodegradation via HPLC .

- QSAR Modeling: Predict bioaccumulation potential using Quantitative Structure-Activity Relationships based on logP values and molecular weight .

- Algal Toxicity Tests: Use Chlamydomonas reinhardtii to evaluate acute aquatic toxicity, addressing data gaps in regulatory submissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.